1,4-Cyclooctanedione disemicarbazone
Description
1,4-Cyclooctanedione disemicarbazone is a derivative of 1,4-cyclooctanedione (CAS 55794-45-1), a cyclic diketone characterized by an eight-membered ring with two ketone groups at the 1,4-positions. The disemicarbazone is formed by the condensation of semicarbazide with both ketone groups, resulting in a molecule with two semicarbazone moieties.
The physicochemical properties of the parent compound, 1,4-cyclooctanedione, include a melting point (Tfus) of approximately 83.5°C, a boiling point (Tboil) of 289.5°C, and a logPoct/wat of 0.85, indicating moderate hydrophobicity . The disemicarbazone derivative is expected to exhibit higher molecular weight, altered solubility, and enhanced thermal stability due to the rigid semicarbazone groups.
Properties
Molecular Formula |
C10H18N6O2 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[(Z)-[(4Z)-4-(carbamoylhydrazinylidene)cyclooctylidene]amino]urea |
InChI |
InChI=1S/C10H18N6O2/c11-9(17)15-13-7-3-1-2-4-8(6-5-7)14-16-10(12)18/h1-6H2,(H3,11,15,17)(H3,12,16,18)/b13-7-,14-8- |
InChI Key |
WJMOGLZVWBEHHF-PVRNWPCDSA-N |
SMILES |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
Isomeric SMILES |
C1C/C(=N/NC(=O)N)/CC/C(=N\NC(=O)N)/CC1 |
Canonical SMILES |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Thermal Stability of Disemicarbazones and Analogues
| Compound | Melting Point/Stability | Reference |
|---|---|---|
| Chloro-3-cholenic acid disemicarbazone | Unchanged at 300°C | |
| Lithocholic acid methyl ester oxime | 148°C | |
| 1,4-Cyclooctanedione (parent) | 83.5°C |
Table 2: IC50 Values of Selected Compounds
Key Differentiators and Research Implications
1,4-Cyclooctanedione disemicarbazone distinguishes itself from analogues through:
- Structural Rigidity : The eight-membered ring may confer unique conformational flexibility compared to steroidal or aromatic disemicarbazones.
- Thermal Resilience : Predicted stability exceeds that of simpler diketones (e.g., 1,4-dioxane derivatives) , though direct comparisons require experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
